Product packaging for 4-(1,3,4-oxadiazol-2-yl)benzoic Acid(Cat. No.:CAS No. 59663-66-0)

4-(1,3,4-oxadiazol-2-yl)benzoic Acid

Cat. No.: B1609500
CAS No.: 59663-66-0
M. Wt: 190.16 g/mol
InChI Key: IZTWSORAYAOGDE-UHFFFAOYSA-N
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Description

4-(1,3,4-Oxadiazol-2-yl)benzoic acid (CAS 59663-66-0) is a high-value benzoic acid derivative incorporating a 1,3,4-oxadiazole heterocycle. This compound serves as a versatile building block in organic synthesis and medicinal chemistry. The 1,3,4-oxadiazole ring is an electron-deficient aromatic system known for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities, making it a privileged scaffold in drug discovery . Researchers utilize this bifunctional molecule, which features both a carboxylic acid and an oxadiazole ring, for constructing more complex structures, particularly through metal-catalyzed cross-coupling reactions at the oxadiazole core or via amide formation at the carboxylic acid group. This compound is a key intermediate in the synthesis of novel chemical entities for pharmaceutical and materials science research. Derivatives of 1,3,4-oxadiazole are extensively investigated for a wide spectrum of biological activities, including potential anticancer, antibacterial, and anti-inflammatory properties . In materials science, the 1,3,4-oxadiazole moiety is valued for its electron-transporting capabilities and thermal stability, contributing to the development of advanced polymers and organic light-emitting diodes (OLEDs) . The product is offered with a minimum purity of 95% and should be stored sealed in a dry environment at 2-8°C . This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O3 B1609500 4-(1,3,4-oxadiazol-2-yl)benzoic Acid CAS No. 59663-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3,4-oxadiazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-11-10-5-14-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTWSORAYAOGDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427895
Record name 4-(1,3,4-oxadiazol-2-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59663-66-0
Record name 4-(1,3,4-oxadiazol-2-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3,4-oxadiazol-2-yl)benzoic acid
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Biological and Pharmacological Spectrum of 4 1,3,4 Oxadiazol 2 Yl Benzoic Acid Derivatives

Antimicrobial Activities

Derivatives of 1,3,4-oxadiazole (B1194373) are well-documented for their broad-spectrum antimicrobial properties, which include antibacterial, antifungal, and antitubercular effects. mdpi.comresearchgate.net The antimicrobial potential is often attributed to the toxophoric −N=C–O− moiety within the oxadiazole ring, which can interact with microbial cellular components. acs.org

The antibacterial activity of 1,3,4-oxadiazole derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. acs.orgnih.gov Some derivatives have shown efficacy comparable or superior to standard antibiotics.

Research has revealed that S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids exhibit strong activity against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus, with some derivatives being more potent than ciprofloxacin. nih.gov Their mechanism is believed to involve the inhibition of bacterial topoisomerases II (DNA gyrase) and IV, which are crucial for DNA replication. nih.gov Similarly, innovative norfloxacin (B1679917) derivatives incorporating a 1,3,4-oxadiazole ring displayed excellent activity against S. aureus, with Minimum Inhibitory Concentrations (MICs) as low as 1–2 µg/mL. nih.gov

Further studies on N-(1,3,4-oxadiazol-2-yl)-benzamide derivatives have identified compounds with a (piperidin-1-yl)sulfonyl moiety that are significantly more potent against S. aureus and Methicillin-resistant Staphylococcus aureus (MRSA) than vancomycin (B549263) and linezolid. nih.gov In another study, three novel 1,3,4-oxadiazole derivatives showed antimicrobial activity against seven S. aureus strains with MICs ranging from 4 to 32 μg/ml and were also effective against MRSA biofilms. nih.gov A series of 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones also showed promising activity against S. aureus and E. coli, with some compounds having lower MBC values than the standard drug ampicillin. nih.gov

The following table summarizes the antibacterial activity of selected 1,3,4-oxadiazole derivatives.

Derivative ClassBacterial Strain(s)Observed ActivityReference Compound
S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybridsP. aeruginosa, E. coli, S. aureusStronger or comparable activityCiprofloxacin
Norfloxacin-1,3,4-oxadiazole hybridsS. aureusMIC = 1–2 µg/mL-
N-(1,3,4-oxadiazol-2-yl)-benzamidesS. aureus, MRSA4-8 times more potentVancomycin, Linezolid
OZE-I, OZE-II, OZE-IIIS. aureus (7 strains)MIC = 4–32 μg/ml-
3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-onesS. aureus, E. coliMBC = 50-150 µg/mLAmpicillin (MBC = 250 µg/mL)

The 1,3,4-oxadiazole nucleus is a key component in many compounds with significant antifungal properties, particularly against opportunistic pathogens like Candida species. researchgate.netnih.gov The rise in fungal resistance to existing treatments has spurred the development of new agents based on this scaffold. researchgate.netnih.gov

Two novel 1,3,4-oxadiazole compounds, LMM5 and LMM11, were identified as effective against Candida albicans, with both showing a MIC of 32 μg/ml for the majority of isolates tested. nih.gov LMM11, in particular, demonstrated more consistent activity. nih.gov Another derivative from the same class, LMM6, also proved highly effective against clinical C. albicans isolates, with MIC values ranging from 8 to 32 µg/mL. nih.govresearchgate.net This compound exhibited a fungicidal profile and also showed synergistic effects when combined with amphotericin B and caspofungin. nih.govresearchgate.net

In other research, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives were found to be 8 to 16 times more active against Aspergillus niger and C. albicans, respectively, than the standard drug fluconazole (B54011). mdpi.comnih.gov Furthermore, 1,2,3-triazole analogues of fluconazole that also contain a 1,3,4-oxadiazole ring showed broad-spectrum antifungal activity up to 64 times higher than itraconazole (B105839) and fluconazole. mdpi.com

The table below highlights the antifungal efficacy of various 1,3,4-oxadiazole derivatives.

DerivativeFungal SpeciesMIC (μg/mL)Reference Compound
LMM5C. albicans32Fluconazole (MIC = 0.125-0.25)
LMM11C. albicans32Fluconazole (MIC = 0.125-0.25)
LMM6C. albicans8 - 32-
2,5-disubstituted 1,3,4-oxadiazoles (Compound 43)A. niger, C. albicans8-16 times more activeFluconazole
1,2,3-triazolo-1,3,4-oxadiazole analoguesVarious fungi≤ 0.125Itraconazole, Fluconazole (MICs = 0.5–8)

Derivatives of 1,3,4-oxadiazole have shown notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.comnih.gov The oxadiazole ring can be considered a cyclic bioisostere of the hydrazide group found in isoniazid (B1672263), a primary antitubercular drug. mdpi.com

A series of pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamide derivatives demonstrated antitubercular activity with a MIC of 3.90 µg/mL. mdpi.comnih.gov While this was less potent than isoniazid and rifampicin, molecular docking suggested a potential mechanism of inhibiting the sterol 4α-demethylase (CYP51) enzyme. mdpi.comnih.gov In another study, nitro-substituted heteroaromatic carboxamides attached to a 1,3,4-oxadiazole ring were synthesized and tested against M. tuberculosis cell lines, with some compounds showing promising MIC values. researchgate.net

Furthermore, a library of hydrazide derivatives with a 1,3,4-oxadiazole core was evaluated, and five compounds showed high activity (MIC of 8 μg/mL) against the H37Ra strain of M. tuberculosis. mdpi.com Two of these were particularly effective against a pyrazinamide-resistant strain, with a MIC of 4 µg/mL. mdpi.com The 2-(2-naphthyloxymethyl)-5-phenoxymethyl-1,3,4-oxadiazole derivative also exhibited anti-mycobacterial activity with a MIC of 6.25 µg/mL. nih.gov

Selected antitubercular activities are presented in the table below.

Derivative ClassMycobacterium StrainMIC (µg/mL)Reference Compound(s)
Pyridin-4-yl-1,3,4-oxadiazol-2-yl-thio-ethylidene-hydrazinecarbothioamidesSelected strains3.90Isoniazid (0.48), Rifampicin (0.24)
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamidesM. tuberculosis7.8 - 15.6-
Hydrazide derivatives with 1,3,4-oxadiazole coreM. tuberculosis H37Ra8-
Hydrazide derivatives with 1,3,4-oxadiazole corePyrazinamide-resistant M. tuberculosis4-
2-(2-naphthyloxymethyl)-5-phenoxymethyl-1,3,4-oxadiazoleM. tuberculosis H37Rv6.25-

Antiviral Properties

The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in the design of antiviral agents, demonstrating potential against a variety of viral pathogens, including Human Immunodeficiency Virus (HIV). nih.gov The inclusion of the 1,3,4-oxadiazole ring can improve pharmacokinetic properties such as polarity and metabolic stability. nih.gov It can also act as a bioisosteric replacement for amide or ester groups, facilitating hydrogen bond formation with viral enzymes. nih.gov

Derivatives of 1,3,4-oxadiazole have been investigated for their ability to inhibit key viral processes. For instance, some compounds are designed to target viral entry by interfering with glycoproteins like HIV gp120, preventing attachment to host cell receptors. nih.gov Raltegravir, an antiretroviral drug used in clinical practice, features a 1,3,4-oxadiazole core, highlighting the therapeutic success of this chemical class. nih.gov

Recent studies have also explored the potential of 1,3,4-oxadiazole derivatives against the SARS-CoV-2 virus. biotechjournal.in In one such study, two compounds, 6a and 6b, were identified as potent inhibitors of SARS-CoV-2 replication in cell cultures, with IC50 values of 15.2 and 15.7 μM, respectively. biotechjournal.in

Anticancer and Antineoplastic Potential

The 1,3,4-oxadiazole ring is a cornerstone in the development of novel anticancer agents, with numerous derivatives showing significant cytotoxicity against various cancer cell lines. nih.govnih.govjmpas.com Zibotentan, a 1,3,4-oxadiazole-containing compound, is a notable example that has been evaluated in late-stage clinical trials for cancer treatment. nih.govjmpas.com

A series of 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were evaluated for their anticancer potential on human colon (HT-29) and breast (MDA-MB-231) adenocarcinoma cell lines. nih.gov One compound, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (3e), was particularly effective against the MDA-MB-231 cell line, reducing cell viability to 23.8% at a 50 µM concentration. nih.gov

In another study, a 1,3,4-oxadiazole derivative containing a quinolone moiety showed potent activity against three cancer cell lines, with IC50 values ranging from 1.2 nM to 20.7 µM. jmpas.com Hybrids of 1,3,4-oxadiazole and triazole also demonstrated powerful cytotoxic effects against the MCF-7 breast cancer cell line, with one compound having an IC50 of 5.68 μM, which is lower than that of the standard drug cisplatin (B142131) (11.20 μM). jmpas.com Furthermore, some 1,3,4-oxadiazol-2-yl-pyrazole derivatives attached to a benzothiazole (B30560) moiety were found to be more potent than Tamoxifen against the MCF-7 cell line. researchgate.net

The table below presents the anticancer activity of selected 1,3,4-oxadiazole derivatives.

Derivative Class/CompoundCancer Cell LineObserved Activity (IC50)Reference Compound
Compound 3eMDA-MB-231 (Breast)Viability reduced to 23.8% at 50 µMDoxorubicin
1,3,4-Oxadiazole-quinolone hybridVarious1.2 nM - 20.7 µM-
1,3,4-Oxadiazole-triazole hybridMCF-7 (Breast)5.68 µMCisplatin (11.20 µM)
1,3,4-Oxadiazole-1,4-benzodioxane hybridHEPG2 (Liver)7.21 µM5-Fluorouracil (110 µM)
1,3,4-oxadiazole thioether derivative (37)HepG2 (Liver)0.7 ± 0.2 µMRaltitrexed (1.3 ± 0.2 µM)

The anticancer effects of 1,3,4-oxadiazole derivatives are mediated through various mechanisms, including the inhibition of crucial enzymes and the induction of apoptosis. nih.govresearchgate.net These compounds can selectively interact with biological targets that are vital for cancer cell proliferation and survival. nih.govnih.gov

One key mechanism is the inhibition of enzymes like histone deacetylases (HDACs). nih.gov A derivative, N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide, was identified as a potent and selective HDAC inhibitor, leading to cell growth arrest and apoptosis. nih.gov Other targeted enzymes include telomerase, thymidylate synthase, and topoisomerase II. nih.gov For instance, certain 1,3,4-oxadiazole derivatives bearing a pyridine (B92270) and acylhydrazone moiety were found to be potent telomerase inhibitors, with activity greater than the control compounds. nih.gov

Derivatives have also been shown to inhibit growth factor signaling pathways, such as those involving the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF). nih.gov The induction of apoptosis is another significant antiproliferative mechanism. Flow cytometry analysis has confirmed that some 1,3,4-oxadiazole derivatives can trigger apoptosis and cause cell cycle arrest in cancer cells. nih.gov

Anti-inflammatory and Analgesic Effects

Derivatives of the 1,3,4-oxadiazole nucleus are recognized for their significant anti-inflammatory and analgesic properties. nih.govijpsjournal.com The core structure is a key feature in various synthetic compounds designed to exhibit these biological activities, often aiming for improved efficacy and reduced side effects compared to existing non-steroidal anti-inflammatory drugs (NSAIDs). ijpsjournal.comresearchgate.net

Research into this class of compounds frequently employs standard preclinical models to evaluate their potential. The carrageenan-induced rat paw edema model is a widely used method to assess anti-inflammatory activity, where a reduction in paw swelling indicates an anti-inflammatory effect. nih.govnih.gov For analgesic testing, the acetic acid-induced writhing test in mice is common, where a decrease in the number of writhing responses suggests pain relief. ijpsjournal.com

Studies have shown that substitutions at the 2 and 5-positions of the 1,3,4-oxadiazole ring play a crucial role in modulating the anti-inflammatory and analgesic response. nih.gov For instance, certain chloro- and nitro-substituted benzamide (B126) derivatives attached to the oxadiazole ring have demonstrated notable anti-inflammatory activity, in some cases comparable to the standard drug indomethacin. nih.gov Specifically, a derivative featuring a 4-nitro-phenyl group at the 5-position of the oxadiazole ring showed greater activity than its 2-nitro and 3-nitro substituted counterparts. nih.gov Similarly, imidazolyl-1,3,4-oxadiazoles have been synthesized and tested, with some compounds showing significant antinociceptive effects and anti-inflammatory activity comparable to indomethacin, but with a potentially better safety profile regarding ulcerogenic activity. nih.gov The modification of the carboxylic acid group of traditional NSAIDs, like diclofenac, into a 1,3,4-oxadiazole ring is a strategy employed to reduce gastrointestinal side effects while maintaining biological activity. ijpsjournal.com

Table 1: Anti-inflammatory and Analgesic Activity of Selected 1,3,4-Oxadiazole Derivatives
Compound TypeTest ModelKey FindingsReference StandardSource
N-[5-(4-Nitro-phenyl)- nih.govnih.govoxadiazole-2-yl]benzamideCarrageenan-induced rat paw edemaShowed good anti-inflammatory response. 4-nitro substitution was more effective than 2- or 3-nitro substitutions.Indomethacin nih.gov
N-[5-(4-Chloro-phenyl)- nih.govnih.govoxadiazole-2-yl]benzamideCarrageenan-induced rat paw edemaDemonstrated significant anti-inflammatory activity.Indomethacin nih.gov
Methyl-imidazolyl-1,3,4-oxadiazolesAcetic acid-induced writhing testSeveral derivatives showed significant antinociceptive effects.Indomethacin nih.gov
Methyl-imidazolyl-1,3,4-oxadiazolesCarrageenan-induced rat paw edemaActive compounds showed 33-43% inhibition after 5 hours.Indomethacin nih.gov
1,3,4-Oxadiazole with a naphthalene (B1677914) ringAcetic acid-induced writhing testMost compounds showed good analgesic activity.Diclofenac sodium ijpsjournal.com

Antioxidant Activity and Free Radical Scavenging Capabilities

The 1,3,4-oxadiazole scaffold is a constituent of various compounds that have been investigated for their antioxidant properties. researchgate.netnih.govresearchgate.net The ability of these derivatives to scavenge free radicals is a key aspect of their potential therapeutic value, as oxidative stress is implicated in numerous disease processes. The antioxidant capacity is often evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free-radical trapping process. researchgate.netnih.govdergipark.org.tr

The structure-activity relationship is critical in determining the antioxidant potential. The type and position of substituent groups on the aryl rings attached to the 1,3,4-oxadiazole core can significantly influence the free radical scavenging ability. researchgate.net For example, studies on N-[(1,3,4-oxadiazol-2-yl)methyl]benzamines revealed that certain substitutions led to promising antioxidant activity, with IC50 values indicating potent radical scavenging. researchgate.net The IC50 value, which represents the concentration required to achieve 50% of the maximum inhibition, is a common metric for antioxidant potency, with lower values indicating higher activity. dergipark.org.tr

Research has shown that some thiazolidin-4-one analogues incorporating a 1,3,4-oxadiazole moiety possess significant antioxidant effects. One such derivative was found to be a more potent antioxidant than the standard, ascorbic acid, in a DPPH assay. nih.gov Similarly, certain N-aryl-1,3,4-thiadiazole derivatives, which are structurally related, also exhibit notable antioxidant activity with IC50 values in the micromolar range. dergipark.org.tr These findings underscore the importance of the heterocyclic core in designing effective antioxidant agents.

Table 2: Antioxidant Activity of Selected 1,3,4-Oxadiazole Derivatives
Compound TypeAssayIC50 Value (µM)Reference StandardSource
Substituted N-[(1,3,4-oxadiazol-2-yl)methyl]benzamine (Compound 4c)DPPH Assay15.58Not specified researchgate.net
Substituted N-[(1,3,4-oxadiazol-2-yl)methyl]benzamine (Compound 4b)DPPH Assay21.07Not specified researchgate.net
2-(5-((3-Chloro-4-fluorophenylamino)methyl)-1,3,4-oxadiazol-2-yl)phenol (Compound 6e)DPPH Assay15.09Not specified researchgate.net
Thiazolidin-4-one/1,3,4-oxadiazole analogue (Compound D-16)DPPH Assay22.3Ascorbic Acid (111.6 µM) nih.gov
N-Aryl-1,3,4-thiadiazole derivative (Compound II)DPPH Assay25.17Not specified dergipark.org.tr

Modulation of Genetic Diseases

Nonsense mutations introduce a premature termination codon (PTC) into the coding sequence of an mRNA molecule. nih.govbradleybiology.org This leads to the production of a truncated, and typically non-functional, protein, which is the underlying cause of numerous genetic disorders. bradleybiology.org A therapeutic strategy known as nonsense suppression aims to encourage the translational machinery to "read through" the PTC, thereby restoring the synthesis of a full-length, functional protein. nih.gov

While direct studies on 4-(1,3,4-oxadiazol-2-yl)benzoic acid for this application are not prominent in the available research, the closely related 1,2,4-oxadiazole (B8745197) core is a key component in compounds developed for this purpose. A notable example is Ataluren (formerly PTC124), which has the chemical structure 3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid. This small molecule has been investigated for its ability to promote the readthrough of PTCs, offering a potential treatment for genetic diseases like Duchenne muscular dystrophy and cystic fibrosis. The oxadiazole ring is a critical pharmacophore in this context. It is important to note that the efficacy of such readthrough agents can be influenced by the specific sequence of the nonsense codon (UAA, UAG, or UGA) and the surrounding mRNA context.

The presence of a premature termination codon (PTC) in an mRNA transcript not only leads to a truncated protein but also often triggers a cellular surveillance mechanism called nonsense-mediated mRNA decay (NMD). nih.govnih.govmdpi.com NMD is a quality control pathway that identifies and degrades mRNAs containing PTCs to prevent the accumulation of potentially harmful truncated proteins. bradleybiology.org This mechanism is essential for normal cellular function but can also exacerbate the consequences of nonsense mutations by reducing the amount of available mRNA for potential therapeutic readthrough. nih.gov

The NMD pathway involves a complex interplay of proteins, with the UPF (up-frameshift) proteins being central factors. mdpi.com In mammals, the recognition of a PTC as premature often depends on its location relative to an exon-exon junction complex (EJC), which is deposited on the mRNA during splicing. bradleybiology.org If a ribosome terminates at a PTC located upstream of an EJC, the NMD pathway is typically activated. mdpi.com

Therapeutic strategies can, therefore, involve not only the promotion of PTC readthrough but also the inhibition of the NMD pathway. By inhibiting NMD, the stability of the PTC-containing mRNA is increased, providing more template for the synthesis of a full-length protein, especially when combined with a readthrough-promoting agent. While there is no specific data in the provided results on this compound as an NMD inhibitor, the development of small molecules that modulate this pathway is an active area of research for treating genetic disorders. nih.gov The dual action of suppressing NMD and promoting readthrough could offer a synergistic therapeutic benefit. bradleybiology.org

Enzyme Inhibition Profiles

The this compound scaffold and its derivatives are recognized as versatile pharmacophores in drug discovery, particularly for their ability to target and inhibit various enzymes, including kinases and proteases. The rigid, planar structure of the 1,3,4-oxadiazole ring makes it an effective bioisostere for amide and ester groups, allowing it to interact with the active sites of these enzymes.

Kinase Inhibition: Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of diseases like cancer. Consequently, kinase inhibitors are a major focus of modern drug development. nih.gov Derivatives of the 1,3,4-oxadiazole core have demonstrated significant potential as inhibitors of various kinases. For example, compounds containing this moiety have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in angiogenesis, and Focal Adhesion Kinase (FAK), which is involved in cell proliferation and migration. nih.gov In some studies, 1,3,4-oxadiazole derivatives have shown anti-proliferative effects that exceeded those of reference drugs, highlighting their potential as new anti-cancer agents. nih.gov

Protease Inhibition: Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous physiological and pathological processes. The 1,3,4-oxadiazole ring is considered a candidate for protease inhibition, in part because it can mimic peptide bonds. While the general potential for this class of compounds to act as protease inhibitors is acknowledged, specific research detailing the protease inhibition profile of this compound itself was not prominent in the provided search results. Further investigation is required to fully characterize its activity against specific protease targets.

Fungal Ergosterol Biosynthesis Inhibition (e.g., CYP51)

The enzyme lanosterol-14α-demethylase, also known as CYP51, is a critical component in the biosynthesis of ergosterol, an essential sterol for fungal cell membrane integrity. nih.gov Inhibition of this enzyme is a key mechanism for many antifungal drugs. The 1,3,4-oxadiazole scaffold has been identified as a promising pharmacophore in the design of new antifungal agents that target CYP51. nih.gov

Research into the design of oxadiazole-based CYP51 inhibitors has shown that incorporating a 1,3,4-oxadiazole moiety can enhance the binding affinity of antifungal compounds to the CYP51 enzyme. nih.gov For instance, a fluconazole derivative featuring a 1,3,4-oxadiazole ring demonstrated significant antifungal activity. nih.gov The rationale behind this approach is to develop compounds that can effectively interact with the conservative hydrophobic binding site of the fungal CYP51 enzyme, potentially overcoming resistance mechanisms observed with existing azole antifungals. nih.gov

While the broader class of 1,3,4-oxadiazoles shows promise, specific studies focusing solely on this compound derivatives as CYP51 inhibitors are an emerging area of interest. Two new 1,3,4-oxadiazole compounds, LMM5 and LMM11, have shown effectiveness against Candida albicans with a minimum inhibitory concentration (MIC) of 32 μg/ml and were found to be non-toxic in the evaluated cell lines. nih.gov The proposed mechanism of action for these compounds is linked to the inhibition of thioredoxin reductase, which in turn affects the fungal cell internally. researchgate.net

Cholinesterase Inhibition (e.g., hAChE, hBChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing Alzheimer's disease. Synthetic derivatives of 1,3,4-oxadiazole have been evaluated as potential inhibitors of cholinesterases.

A study on a series of 1,3,4-oxadiazole derivatives identified them as promising inhibitors of AChE, with IC50 values ranging from 41.87 ± 0.67 to 1580.25 ± 0.7 μM. nih.gov Kinetic studies have suggested that these compounds may bind to an allosteric site on the AChE enzyme, thereby reducing its efficiency. nih.gov Molecular docking analyses further indicated that interactions with the peripheral anionic subsite of AChE, stabilized by hydrogen and π–π bonding, are crucial for their inhibitory activity. nih.gov

The table below presents the cholinesterase inhibitory activity of selected 1,3,4-oxadiazole derivatives.

Compound IDTarget EnzymeIC50 (μM)
16 AChE41.87 ± 0.67
17 AChENot specified
31 AChE248.46 ± 1.81
32 AChE400.68 ± 0.95

Data sourced from a study on synthetic 1,3,4-oxadiazole derivatives as AChE inhibitors. nih.gov

Carbonic Anhydrase Inhibition

Human carbonic anhydrases (hCAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. A series of 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamides has been synthesized and evaluated as inhibitors of hCA I and hCA II. nih.gov

Several of these compounds demonstrated greater potency against both hCA I and hCA II compared to the clinical drug acetazolamide (B1664987) (AAZ). nih.gov Notably, compound 5c was found to be over 84 times more potent against hCA I than acetazolamide. nih.govresearchgate.net Molecular docking simulations have supported these findings, indicating a favorable interaction with the target enzymes. nih.gov

The inhibitory activity of selected 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide (B13621728) derivatives against hCA I and hCA II is detailed in the table below.

Compound IDhCA I Ki (nM)hCA II Ki (nM)
5c 18.08Not specified
5g Not specifiedNot specified
5h Not specifiedNot specified
5k Not specifiedNot specified
AAZ >1519250

Data sourced from a study on 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamides as carbonic anhydrase inhibitors. nih.govresearchgate.net

Other Significant Biological Activities

Antiprotozoal Activity

Derivatives of 1,3,4-oxadiazole have been investigated for their activity against various protozoan parasites. nih.gov A review of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines highlighted their potential as antiprotozoal agents. researchgate.net While this review covers a broad class of compounds, it underscores the potential of the 1,3,4-oxadiazole scaffold in the development of new treatments for protozoal infections.

The search for new antiprotozoal drugs is critical due to the emergence of resistance to existing therapies. The 1,3,4-oxadiazole ring is considered a valuable component in the design of new antimicrobial agents, including those with antiprotozoal effects. nih.gov

Antidiabetic Agent Research

The 1,3,4-oxadiazole scaffold is being actively explored in the discovery of new antidiabetic drugs. nih.gov One of the key mechanisms underlying the antidiabetic effects of oxadiazole derivatives is the inhibition of enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion and glucose absorption. nih.govmdpi.com

Research has shown that some 1,3,4-oxadiazole derivatives can significantly reduce blood glucose levels. For example, a series of 5-aryl-2-(6′-nitrobenzofuran-2′-yl)-1,3,4-oxadiazole derivatives were tested for their α-glucosidase inhibitory activity, with some compounds showing strong inhibition with IC50 values as low as 0.80 ± 0.1 μM, compared to acarbose (B1664774) (38.45 ± 0.80 μM). mdpi.com Another study on 1,3,4-oxadiazole derivatives showed a significant reduction in blood glucose levels in rat models. nih.gov

The table below summarizes the α-glucosidase inhibitory activity of selected 1,3,4-oxadiazole derivatives.

Compound SeriesTarget EnzymeIC50 Range (μM)Reference CompoundReference IC50 (μM)
5-aryl-2-(6′-nitrobenzofuran-2′-yl)-1,3,4-oxadiazolesα-glucosidase0.80 ± 0.1 to 45.1 ± 1.7Acarbose38.45 ± 0.80

Data sourced from a study on nitrobenzofuran-1,3,4-oxadiazole derivatives. mdpi.com

Herbicidal and Insecticidal Utility in Agricultural Chemistry

Compounds based on the 1,3,4-oxadiazole ring have demonstrated utility as plant protection agents, exhibiting herbicidal and insecticidal properties. researchgate.net This has led to their investigation for use in modern agriculture.

For instance, some 1,3,4-oxadiazole derivatives have been synthesized and tested for their antifungal activity against maize diseases, showing significant efficacy. frontiersin.org In the realm of insect control, derivatives of 1,3,4-oxadiazole have been grafted onto chitosan (B1678972) and tested for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. nih.gov Four of the tested compounds showed good insecticidal activity. nih.gov Furthermore, 1,2,4-oxadiazole derivatives have been studied for their larvicidal activity against the Aedes aegypti mosquito, a vector for several diseases. semanticscholar.orgscielo.br

The broad-spectrum biological activity of oxadiazole derivatives continues to make them a focal point of research for developing new and effective agrochemicals.

Central Nervous System (CNS) Depressant Activities

Derivatives of the 1,3,4-oxadiazole scaffold have been a subject of significant interest in medicinal chemistry due to their diverse pharmacological activities, including effects on the central nervous system. Research has indicated that certain modifications of the 1,3,4-oxadiazole ring can lead to compounds with notable CNS depressant properties, such as anticonvulsant, antidepressant, and anxiolytic effects.

While direct studies on the CNS depressant activities of derivatives specifically from this compound are not extensively detailed in the available scientific literature, research on analogous 2,5-disubstituted 1,3,4-oxadiazoles provides valuable insights into the potential of this chemical class. These studies often involve the synthesis of a series of derivatives and their subsequent evaluation in various animal models to assess their impact on the CNS.

One notable study focused on a series of synthesized substituted diphenyl-1,3,4-oxadiazole derivatives, which were evaluated for their potential CNS depressant activities. nih.govresearchgate.net The investigation revealed that the nature and position of substituents on the phenyl rings attached to the oxadiazole core play a crucial role in determining the pharmacological activity. nih.govresearchgate.net

Specifically, the introduction of electron-withdrawing groups at the C2 and C5 positions of the oxadiazole ring was found to correlate with a high degree of pharmacological activity. nih.govresearchgate.net Two compounds, in particular, emerged as promising candidates from the series, demonstrating significant antidepressant, anticonvulsant, and antianxiety activity without showing signs of neurotoxicity in the tested models. nih.govresearchgate.net

The anticonvulsant effects of 1,3,4-oxadiazole derivatives have also been explored through their interaction with benzodiazepine (B76468) receptors. nih.gov Certain derivatives of 2-[2-(2-chlorophenoxy)phenyl]-1,3,4-oxadiazole were synthesized and evaluated, with some compounds showing considerable anticonvulsant activity in pentylenetetrazole-induced lethal convulsion and maximal electroshock tests. nih.gov The activity of these compounds was antagonized by flumazenil, a known benzodiazepine receptor antagonist, suggesting that their mechanism of action involves these receptors. nih.gov

Furthermore, the antidepressant potential of 1,3,4-oxadiazole derivatives has been investigated through in vivo models such as the forced swimming test and tail suspension test. bdpsjournal.org Some synthesized compounds have exhibited moderate to significant antidepressant-like activity when compared to standard drugs. bdpsjournal.org

While the direct lineage to this compound is not established in these particular studies, the consistent observation of CNS depressant effects across various classes of 1,3,4-oxadiazole derivatives underscores the potential of this heterocyclic system as a template for the design of new CNS-active agents. The structure-activity relationships derived from these studies can guide future research in synthesizing and evaluating novel derivatives, potentially including those of this compound, for their CNS depressant properties.

Research Findings on CNS Depressant Activities of 1,3,4-Oxadiazole Derivatives

CompoundObserved CNS Depressant ActivityKey FindingsCitation
5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazoleAnticonvulsant, Antidepressant, AntianxietyShowed highly significant anticonvulsant and antidepressant activity, with less significant antianxiety activity. nih.govresearchgate.net
5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazoleAnticonvulsant, Antidepressant, AntianxietyExhibited greater anticonvulsant, antidepressant, and antianxiety activity compared to other compounds in the series. nih.govresearchgate.net
2-[2-(2-Chlorophenoxy)phenyl]-5-amino-1,3,4-oxadiazoleAnticonvulsantDemonstrated considerable anticonvulsant activity, which was antagonized by a benzodiazepine receptor antagonist. nih.gov
2-[2-(2-Chlorophenoxy)phenyl]-5-hydroxy-1,3,4-oxadiazoleAnticonvulsantShowed relatively mild anticonvulsant activity, weaker than the amino-substituted analogue. nih.gov
4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)phenolAntidepressantDisplayed moderate antidepressant activity in forced swimming and tail suspension tests. bdpsjournal.org
3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenolAntidepressantShowed moderate antidepressant activity in forced swimming and tail suspension tests. bdpsjournal.org
4,4'-(1,3,4-oxadiazole-2,5-diyl)diphenolAntidepressantExhibited moderate activity in the forced swimming test and tail suspension test. bdpsjournal.org

Mechanisms of Action and Molecular Interactions of 4 1,3,4 Oxadiazol 2 Yl Benzoic Acid Derivatives

Elucidation of Specific Molecular Targets and Binding Events

The biological effects of 4-(1,3,4-oxadiazol-2-yl)benzoic acid derivatives are mediated through their interaction with a variety of specific molecular targets. These interactions are fundamental to their therapeutic potential in different disease contexts. Key targets identified include enzymes involved in critical physiological and pathological processes, as well as receptors that mediate neuronal signaling.

Prominent enzymatic targets include:

Carbonic Anhydrases (CAs): Specific isoforms, such as human carbonic anhydrase I and II (hCA I, hCA II) and bovine carbonic anhydrase (BCA), are potently inhibited by benzenesulfonamide (B165840) derivatives of 1,3,4-oxadiazole (B1194373). nih.govtandfonline.comrrpharmacology.ru These enzymes are crucial in processes like pH regulation and fluid balance.

Acetylcholinesterase (AChE): This enzyme is critical for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Several 1,3,4-oxadiazole derivatives have been identified as effective AChE inhibitors. semanticscholar.orgresearchgate.net

Tyrosine Kinases: Receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and non-receptor tyrosine kinases such as Src are key regulators of cell proliferation and survival. nih.gov Certain 1,3,4-oxadiazole/chalcone hybrids have been shown to inhibit these kinases. nih.gov

Bacterial Enzymes: The antibacterial properties of these derivatives are linked to the inhibition of essential bacterial enzymes. These include peptide deformylase (PDF), which is necessary for protein maturation, DNA gyrase and topoisomerase IV, which are vital for DNA replication, and enoyl-acyl carrier protein (ACP) reductase (FabI), a key enzyme in fatty acid synthesis. mdpi.comnih.gov

In addition to enzymes, these compounds also target receptors. Notably, certain derivatives exhibit a strong binding affinity for the GABAA receptor , specifically at the benzodiazepine (B76468) binding site, which is significant for their potential anticonvulsant and anxiolytic activities. nih.gov

Molecular TargetTarget ClassAssociated Biological ActivityReference
Carbonic Anhydrases (hCA I, hCA II, BCA)Enzyme (Lyase)Anti-acute mountain sickness, Ocular pressure reduction nih.govtandfonline.comrrpharmacology.ru
Acetylcholinesterase (AChE)Enzyme (Hydrolase)Neuroprotection (Potential Alzheimer's treatment) semanticscholar.orgresearchgate.net
EGFR & SrcEnzyme (Kinase)Anticancer (Leukemia) nih.gov
GABAA ReceptorReceptor (Ligand-gated ion channel)Anticonvulsant, Anxiolytic nih.gov
Peptide Deformylase (PDF)Enzyme (Metalloprotease)Antibacterial nih.gov
DNA Gyrase & Topoisomerase IVEnzyme (Topoisomerase)Antibacterial mdpi.com
Enoyl-ACP Reductase (FabI)Enzyme (Oxidoreductase)Antibacterial mdpi.com

Detailed Analysis of Enzyme-Ligand Interactions

The interaction between this compound derivatives and their target enzymes has been investigated through kinetic studies and in silico molecular docking, revealing detailed binding modes.

Carbonic Anhydrase (CA) Inhibition: A series of 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamides were found to be potent inhibitors of hCA I and hCA II. nih.gov Docking simulations confirmed that these compounds bind effectively within the active site of the enzymes, with some derivatives showing significantly greater potency than the clinical drug Acetazolamide (B1664987) (AAZ). nih.gov For instance, one derivative (compound 5c) exhibited an inhibition constant (Ki) of 18.08 nM against hCA I, over 84 times more potent than AAZ. nih.gov Similarly, studies on bovine carbonic anhydrase (BCA) with thioalkyl substituted 1,3,4-oxadiazole-bearing sulfonamides also demonstrated effective inhibition, with molecular docking revealing key interactions within the enzyme's active site. tandfonline.com

Acetylcholinesterase (AChE) Inhibition: Kinetic analysis of AChE inhibition by novel 1,3,4-oxadiazole derivatives indicated that the compounds bind to an allosteric site, thereby reducing the enzyme's efficiency. semanticscholar.org In silico docking studies further elucidated this interaction, showing that the compounds engage with the peripheral anionic subsite (PAS) and the anionic subsite of AChE through hydrogen bonds and π-π stacking interactions. semanticscholar.orgnih.gov

Tyrosine Kinase (EGFR/Src) Inhibition: A series of 1,3,4-oxadiazole/chalcone hybrids were evaluated as inhibitors of EGFR and Src. The most potent compound in the series, 8v, demonstrated strong inhibitory activity with IC₅₀ values of 0.24 µM for EGFR and 0.96 µM for Src. nih.gov

GABAA Receptor Binding: In vitro binding experiments demonstrated that the derivative 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (compound 5b) has a potent binding affinity for the GABAA receptor, with an IC₅₀ value of 0.11 μM. nih.gov Molecular docking confirmed that this compound fits well into the benzodiazepine binding site on the receptor, where it forms significant interactions with key amino acid residues. nih.gov

Compound Class/DerivativeEnzyme/Receptor TargetInhibitory Concentration (IC₅₀)Reference
4-(1,3,4-oxadiazol-2-yl)benzenesulfonamides (e.g., 5c)hCA I18.08 nM (Ki) nih.gov
1,3,4-Oxadiazole/Chalcone Hybrid (8v)EGFR0.24 µM nih.gov
1,3,4-Oxadiazole/Chalcone Hybrid (8v)Src0.96 µM nih.gov
1,3,4-Oxadiazole-azinane hybridsAChEIC₅₀ values range from 1.01 to 24.10 µM researchgate.net
6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b)GABAA Receptor0.11 µM nih.gov

Pathway-Specific Modulation (e.g., inhibition of bacterial cell wall synthesis)

While the core structure is not primarily known for inhibiting bacterial cell wall synthesis directly, its derivatives modulate various crucial bacterial pathways, leading to potent antimicrobial effects. The antibacterial mechanism often involves the inhibition of enzymes essential for bacterial viability and replication.

Inhibition of Protein Maturation: Some 1,3,4-oxadiazole derivatives target peptide deformylase (PDF), a metalloenzyme that removes the N-formyl group from newly synthesized proteins in bacteria. nih.gov This step is essential for protein maturation, and its inhibition is lethal to the bacteria. nih.gov

Inhibition of DNA Replication: Derivatives have been shown to act as strong inhibitors of bacterial topoisomerases, specifically DNA gyrase (topoisomerase II) and topoisomerase IV. mdpi.com These enzymes are critical for managing DNA supercoiling during replication, transcription, and repair. Their inhibition leads to a breakdown of these processes and subsequent cell death. mdpi.com

Inhibition of Fatty Acid Synthesis: The enzyme enoyl-acyl carrier protein (ACP) reductase (FabI) is a key component of the bacterial fatty acid synthesis (FAS-II) pathway. mdpi.com This pathway is responsible for producing the fatty acids necessary for building cell membranes. Inhibition of FabI by 1,3,4-oxadiazole derivatives disrupts membrane integrity and leads to bacterial death. This mechanism is distinct from, but complementary to, the inhibition of cell wall synthesis. mdpi.com

Inhibition of Biofilm Formation: Certain 1,3,4-oxadiazole derivatives can prevent the formation of bacterial biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. nih.gov This effect is achieved, in part, by downregulating the transcription of biofilm-associated genes, such as spa (encoding Protein A) in Staphylococcus aureus. nih.gov

Bacterial Target EnzymePathway ModulatedConsequence of InhibitionReference
Peptide Deformylase (PDF)Protein MaturationBlocks formation of functional proteins nih.gov
DNA Gyrase / Topoisomerase IVDNA Replication & RepairPrevents DNA untangling, leading to replication failure mdpi.com
Enoyl-ACP Reductase (FabI)Fatty Acid Synthesis (FAS-II)Disrupts bacterial cell membrane synthesis mdpi.com

Molecular Mechanisms Underlying Nonsense Suppression

A particularly compelling mechanism of action for oxadiazole derivatives is their ability to induce translational read-through of premature termination codons (PTCs), a process known as nonsense suppression. nih.govdntb.gov.ua Nonsense mutations in a gene introduce a PTC into the corresponding mRNA, leading to the production of a truncated, non-functional protein. This is the underlying cause of numerous genetic diseases. mdpi.comgoogle.com

Derivatives of oxadiazole, acting as Translational Read-through Inducing Drugs (TRIDs), can restore the synthesis of full-length, functional proteins. nih.gov The proposed molecular mechanism involves the following steps:

Binding to the Ribosome: These small molecules are believed to interact with the eukaryotic ribosome, specifically at or near the A site where tRNA molecules bind. nih.gov

Decreasing Termination Efficiency: This interaction reduces the efficiency with which the translation termination complex (containing release factors like eRF1) recognizes the PTC. nih.govmdpi.com

Promoting Near-Cognate tRNA Accommodation: By lowering the fidelity of stop codon recognition, the drug facilitates the binding of a near-cognate transfer RNA (nc-tRNA) to the PTC. This nc-tRNA carries an amino acid that is then incorporated into the growing polypeptide chain. mdpi.com

Resumption of Translation: The ribosome then continues translation past the erroneous stop signal until it reaches the natural stop codon at the end of the coding sequence. mdpi.com

This activity has been demonstrated in various cell-based assays where 1,3,4-oxadiazole derivatives were tested for their ability to restore the expression of a reporter gene containing a nonsense mutation. nih.gov Notably, compounds like Ataluren (a 1,2,4-oxadiazole) show selectivity for premature stop codons over natural ones, which is a critical feature for a therapeutic agent. nih.gov This mechanism offers a promising strategy for treating a wide range of genetic disorders caused by nonsense mutations. nih.gov

Structure Activity Relationship Sar Studies and Pharmacophore Analysis

Influence of Substituent Nature and Position on Biological Activity

The biological activity of derivatives of 4-(1,3,4-oxadiazol-2-yl)benzoic acid is profoundly influenced by the nature and position of various substituents on the molecule. Modifications are typically made at the benzoic acid ring or by creating 2,5-disubstituted 1,3,4-oxadiazoles where the second substituent offers a vector for chemical diversity.

The electronic properties of substituents attached to the aromatic rings of the scaffold play a pivotal role in modulating biological activity. The introduction of both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) has been shown to significantly alter the efficacy of these compounds across different biological targets.

For instance, in the development of antimicrobial agents, the nature of the substituent on a phenyl ring attached to the 1,3,4-oxadiazole (B1194373) core dictates the spectrum and potency of activity. Studies on simple 5-aryl-1,3,4-oxadiazole-2-thiols revealed a clear SAR trend for antitubercular activity, which was observed to increase in the order: 4-Cl < 4-NO₂ < 4-H < 4-Br < 4-I < 4-OH. nih.gov In this series, the strong electron-withdrawing nitro group (NO₂) was less effective than halogens like bromine and iodine, while the electron-donating hydroxyl group (OH) conferred the highest activity. nih.gov

Conversely, for activity against P. aeruginosa, the potency decreased in the order 4-NO₂ > 4-Cl > 4-Br > 4-OH, indicating that strong electron-withdrawing character was beneficial for this specific activity. nih.gov The inclusion of halogen atoms, which are EWGs, has been noted as favorable in multiple studies. For example, derivatives of S-substituted 2-mercapto-1,3,4-oxadiazoles containing halogens, especially chlorine, on an additional aryl ring showed enhanced antibacterial activity. nih.gov Similarly, in a series of 1,3,4-oxadiazol-2(3H)-ones designed as fatty acid amide hydrolase (FAAH) inhibitors, the 4-chloro derivative displayed promising inhibitory activity. aku.edu

Table 1: Influence of Phenyl Ring Substituents on Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

Substituent (Position 4) Functional Group Electronic Effect Impact on Antitubercular Activity
-Cl Chloro Electron-Withdrawing Lowest
-NO₂ Nitro Strong Electron-Withdrawing Low
-H Hydrogen Neutral Moderate
-Br Bromo Electron-Withdrawing High
-I Iodo Electron-Withdrawing Higher
-OH Hydroxyl Electron-Donating Highest

Modifying the core structure by introducing additional aromatic, aliphatic, or heterocyclic moieties is a common strategy to explore new binding interactions and improve pharmacological profiles. The 1,3,4-oxadiazole ring is a versatile scaffold that can be linked to a variety of cyclic and acyclic structures. nih.gov

Studies have shown that incorporating other heterocyclic rings can lead to potent biological activity. For example, 2-amino-1,3,4-oxadiazole derivatives bearing a quinoline ring have been synthesized and tested for antimicrobial activity. nih.gov One such derivative, which also contained a pyridine (B92270) moiety, demonstrated strong to moderate effects against several bacterial strains. nih.gov Similarly, the fusion of pyrazine-containing azetidin-2-one structures to the 1,3,4-oxadiazole core resulted in compounds with potent antibacterial, antifungal, and antitubercular effects. nih.gov

The attachment of various aryl substituents directly to the heterocycle is a foundational aspect of the SAR of this class. The development of benzothiazepine and benzodiazepine (B76468) derivatives of aryl-1,3,4-oxadiazole has yielded compounds with antimicrobial activity stronger than the reference drug ampicillin against certain bacterial strains. nih.gov

Derivatization of the core this compound structure often involves the introduction of a linker, which connects one part of the molecule to another functional group or a second pharmacophore. The length, flexibility, and chemical nature of this linker are critical parameters that can be optimized to achieve desired biological activity.

In the design of novel glycogen synthase kinase-3β (GSK-3β) inhibitors, a sulfanylmethyl linker was utilized to connect the 1,3,4-oxadiazole ring to a benzonitrile moiety in the potent inhibitor 3-(((5-(1-(4-methoxyphenyl)-1H-benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl)sulfanyl)methyl)benzonitrile. google.com This linker positions the benzonitrile group for optimal interaction within the enzyme's binding site. google.com

In other related benzoic acid-based inhibitors, amino acid-based linkers have been explored. For STAT3 inhibitors, modifications to an N-methylglycinamide scaffold, which serves as a linker, were investigated. nih.govresearchgate.net It was found that replacing a glycine (Gly) linker with an alanine (Ala) linker did not improve potency in the benzoic acid-based series. nih.gov Further substitutions on the methylene bridge of the linker with groups such as ethyl, cyclopropyl, or dimethyl generally led to reduced affinity, highlighting the sensitivity of the target receptor to the linker's structure. nih.gov These studies underscore the importance of fine-tuning the linker to maintain the correct orientation and distance between key interacting moieties of the inhibitor and its biological target.

Identification of Essential Pharmacophoric Features for Desired Bioactivity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound class, several key features are consistently important for activity.

The 1,3,4-oxadiazole ring itself is a crucial pharmacophoric element. It is considered a bioisostere of amide and ester groups, offering improved metabolic stability and pharmacokinetic properties. researchgate.net The nitrogen and oxygen atoms of the oxadiazole ring are key hydrogen bond acceptors, enabling the molecule to anchor effectively within a receptor's binding site. researchgate.net This ability to form hydrogen bonds is a frequently cited reason for the broad biological activities of oxadiazole-containing compounds.

The carboxylic acid group of the benzoic acid moiety is another essential feature, particularly for activities that involve interaction with targets that recognize carboxylates. This group can act as a potent hydrogen bond donor and acceptor and can form critical ionic interactions (salt bridges) with positively charged residues like arginine or lysine in a protein's active site. For example, in many receptor-ligand interactions, the carboxyl group is vital for stabilizing the binding mode.

The disubstituted aromatic pattern (para-substitution on the benzoic acid) is also important as it rigidly holds the oxadiazole and carboxylate groups at a specific distance and orientation, which is often a requirement for fitting into a defined binding pocket.

Insights into Ligand-Receptor Binding Modes and Conformational Requirements

Understanding how these molecules bind to their targets at an atomic level is key to rational drug design. Docking simulations and X-ray crystallography have provided valuable insights into the binding modes of this compound derivatives.

In the context of carbonic anhydrase (hCA) inhibition, docking simulations of 4-(1,3,4-oxadiazol-2-yl)benzenesulfonamide (B13621728) derivatives (close analogs of the benzoic acid series) revealed specific binding interactions. The sulfonamide group, which is a bioisostere of the carboxylic acid, coordinates with the zinc ion in the active site, while the rest of the molecule forms hydrogen bonds and van der Waals interactions with surrounding amino acid residues. The predicted binding modes were consistent with the observed inhibitory activities.

For GSK-3β inhibitors, the X-ray co-crystal structure of a potent 1,3,4-oxadiazole derivative (compound 20x) revealed its binding mode. google.com This provided a precise map of the interactions, showing how the oxadiazole and linked moieties fit within the ATP-binding pocket of the enzyme and which specific amino acid residues are involved in the interaction. google.com

Studies on 1,3,4-oxadiazole derivatives as antibacterial agents targeting peptide deformylase also highlight specific ligand-receptor interactions. The binding modes showed hydrogen bonding and favorable steric interactions between the compounds and the enzyme's active site, explaining their antibacterial activity. These examples demonstrate a common theme: the 1,3,4-oxadiazole scaffold acts as a central organizing element, positioning various functional groups to engage in specific, high-affinity interactions with the biological target.

Computational Chemistry and in Silico Approaches in the Study of 4 1,3,4 Oxadiazol 2 Yl Benzoic Acid

Molecular Docking Simulations for Target Elucidation and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. semanticscholar.orgbibliotekanauki.pl This method is crucial for identifying potential biological targets for derivatives of 4-(1,3,4-oxadiazol-2-yl)benzoic acid and for ranking their potential efficacy. bibliotekanauki.pl

In numerous studies, derivatives of the 1,3,4-oxadiazole (B1194373) scaffold have been docked against a wide array of biological targets to explore their therapeutic potential. Common targets include enzymes like carbonic anhydrase, tyrosine kinase, and peptide deformylase, as well as receptors such as the GABA-A receptor. tandfonline.comnih.govnih.govnih.gov For instance, docking studies on 1,3,4-oxadiazole derivatives have been performed against the epidermal growth factor receptor (EGFR) tyrosine kinase domain (PDB: 1M17) and human topoisomerase I to evaluate their anticancer potential. nih.govnih.govekb.eg Similarly, the antibacterial potential has been assessed by docking against targets like the E. coli FabH enzyme and peptide deformylase. nih.govnih.gov In the context of anticonvulsant activity, the GABA-A receptor is a frequent target for these simulations. semanticscholar.orgnih.gov

The process involves preparing the 3D structures of both the ligand (the oxadiazole derivative) and the receptor. The ligand is then placed into the binding site of the receptor, and various conformations are sampled to find the one with the most favorable binding energy. bibliotekanauki.pl The results of these simulations are often expressed as a docking score, typically in kcal/mol, which provides a quantitative estimate of the binding affinity. nih.gov For example, docking studies of 1,3,4-oxadiazole derivatives against the EGFR kinase site have shown binding energies ranging from -7.4 kcal/mol to -8.7 kcal/mol. ekb.eg Another study reported a docking score of -7.89 kcal/mol for a derivative against the EGFR tyrosine kinase domain. nih.gov

Beyond simply predicting binding affinity, molecular docking provides a detailed view of the specific interactions between the ligand and the amino acid residues within the receptor's active site. This analysis of interaction geometries is fundamental to understanding the molecular basis of the compound's activity.

Key interactions typically observed include:

Hydrogen Bonds: These are critical for anchoring the ligand in the correct orientation within the binding pocket. The nitrogen atoms of the 1,3,4-oxadiazole ring are frequently identified as hydrogen bond acceptors, forming interactions with residues like Met769 in the EGFR tyrosine kinase domain. nih.gov

Hydrophobic Interactions: The aromatic rings (both the phenyl group from the benzoic acid moiety and the oxadiazole ring itself) often engage in hydrophobic and π-π stacking interactions with nonpolar residues of the receptor.

For example, in a docking study of a 1,3,4-oxadiazole derivative with the GABA-A receptor, significant interactions with residues at the benzodiazepine (B76468) binding site were observed. nih.gov In another study targeting carbonic anhydrase, the sulfonamide group of benzenesulfonamide-based oxadiazoles (B1248032) was shown to coordinate with the essential Zn(II) ion in the active site, a crucial interaction for inhibition. tandfonline.comnih.gov The analysis of these interactions helps to rationalize the observed biological activity and provides a basis for designing new derivatives with improved potency and selectivity. bibliotekanauki.pl

Derivative ClassTarget Protein (PDB ID)Best Docking Score (kcal/mol)Key Interacting ResiduesReference
2,5-disubstituted-1,3,4-oxadiazoleEGFR Tyrosine Kinase (1M17)-7.89Gln767, Met769, Thr766 nih.gov
1,3,4-oxadiazole/benzimidazole hybridEGFR Kinase (1M17)-8.7Not specified ekb.eg
Benzenesulfonamide-1,3,4-oxadiazoleBovine Carbonic Anhydrase-7.69Not specified tandfonline.com
Thio-1,3,4-oxadiazoleGABA-A ReceptorNot specifiedResidues at benzodiazepine binding site nih.gov
1,3,4-oxadiazole-benzodioxanTelomerase (3DU6)Not specifiedNot specified capes.gov.brfao.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For 1,3,4-oxadiazole derivatives, QSAR models are developed to predict their activity and to understand which physicochemical and structural properties are most influential. nih.govnih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A mathematical model is then generated, often using multiple linear regression or partial least squares (PLS) analysis, to create an equation that relates these descriptors to the observed biological activity (e.g., IC₅₀). nih.govnih.gov

A study on 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors successfully constructed 3D-QSAR models, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models provide 3D contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease activity. The CoMFA model indicated that both steric and electrostatic fields were significant, with contributions of 54.1% and 45.9%, respectively. nih.gov The CoMSIA model further considered hydrogen bond donor and acceptor properties. nih.gov The statistical quality of these models is assessed by parameters like the squared correlation coefficient (R²) and the leave-one-out cross-validated correlation coefficient (Q²). A high Q² value (e.g., > 0.6) indicates good predictive ability. nih.gov

QSAR ModelQ² (Cross-validated)R² (Non-cross-validated)Optimal ComponentsField ContributionsReference
CoMFA0.610.984Steric (54.1%), Electrostatic (45.9%) nih.gov
CoMSIA0.640.933Electrostatic (34.6%), Steric (23.9%), H-bond Donor (23.4%), H-bond Acceptor (18.0%) nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com For this compound and its analogs, DFT calculations provide valuable information about their stability and electronic properties. tandfonline.commdpi.com The B3LYP functional is a commonly used method in these calculations. mdpi.comnahrainuniv.edu.iq

DFT is used to obtain the optimized molecular geometry, which represents the lowest energy conformation of the molecule. mdpi.com From this optimized structure, various electronic properties can be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter, as it relates to the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. tandfonline.com For example, DFT studies on thioalkyl substituted 1,3,4-oxadiazole compounds calculated the HOMO-LUMO gap to be around 4.488 eV for a particularly active compound. tandfonline.com

Furthermore, DFT can be used to compute Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution across the molecule and help identify regions susceptible to electrophilic or nucleophilic attack. nahrainuniv.edu.iqnih.gov Time-dependent DFT (TD-DFT) can be employed to calculate theoretical UV-visible absorption spectra, which can be compared with experimental data. nih.govresearchgate.net

Compound ClassDFT Method/Basis SetKey Calculated ParameterFindingReference
1,3,4-Oxadiazole derivativesB3LYP/SVPHOMO-LUMO analysisIdentified chemically reactive and stable derivatives. mdpi.com
Thioalkyl-1,3,4-oxadiazolesNot specifiedHOMO-LUMO energy gap (ΔE)The most active compound had a ΔE of 4.488 eV. tandfonline.com
Benzoic acid derivativesTD-DFT (various functionals)UV PhotoexcitationsCAM-B3LYP functional showed the best performance in predicting excitation energies. researchgate.net
1,3,4-Oxadiazole derivativesTD-DFTHOMO/LUMO, MEPUsed to analyze charge distribution and donor-acceptor linkages. nih.gov

In Silico Pharmacokinetic Property Prediction and ADME Analysis

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) analysis predicts these properties computationally, saving significant time and resources. tandfonline.commdpi.comnih.gov For derivatives of this compound, various online tools and software, such as SwissADME and Molinspiration, are used to predict their drug-likeness and ADME profiles. nih.govjaptronline.com

A key part of this analysis is the evaluation of "Lipinski's Rule of Five," which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (e.g., molecular weight < 500, logP < 5). nih.gov Studies on various 1,3,4-oxadiazole derivatives have shown that they generally comply with Lipinski's rules, indicating good potential for drug-likeness. nih.govjaptronline.com Other important parameters include the prediction of aqueous solubility, gastrointestinal absorption, and blood-brain barrier permeability. nih.govnih.gov For instance, in one study, the in silico absorption percentage for a series of oxadiazole derivatives was predicted to be over 70% for most compounds. nih.gov These predictions help to identify potential liabilities early in the drug design process. tandfonline.combohrium.com

Compound SeriesPrediction ToolKey ADME Property PredictedResultReference
2-hydroxy benzothiazole-1,3,4-oxadiazolesSwiss-ADMEDrug-likeness, AbsorptionCompounds complied with Lipinski's Rule of Five; absorption predicted >70%. nih.gov
Benzimidazole-1,3,4-oxadiazolesMolinspirationDrug-likenessAll analogues adhered to Lipinski's Rule of Five. japtronline.com
Thio-1,3,4-oxadiazolesDiscovery Studio / ChemBioDrawPhysicochemical propertiesProperties predicted to guide further investigation. nih.gov
Oxadiazole/benzimidazole hybridsNot specifiedPhysicochemical and pharmacokinetic propertiesIndicated that the compounds have drug-like properties. ekb.eg

Molecular Dynamics Simulations for Conformational Stability and Dynamic Binding

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations track the movements of every atom in the system over time, providing insights into the conformational stability of the ligand-receptor complex and the persistence of key interactions. tandfonline.commdpi.com

For complexes involving 1,3,4-oxadiazole derivatives, MD simulations are used to validate the binding poses obtained from docking. mdpi.com The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD value suggests that the complex has reached equilibrium and the binding pose is stable. exlibrisgroup.com MD simulations can also reveal the flexibility of certain parts of the receptor and show how the ligand adapts its conformation within the binding site. nih.gov This dynamic information is crucial for confirming that the interactions predicted by docking are maintained over time, thus providing a more accurate assessment of the compound's potential as an inhibitor. mdpi.comnih.gov

Advanced Applications and Future Research Directions

Integration into Proteolysis-Targeting Chimeras (PROTACs) Design

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. explorationpub.com While direct reports detailing the incorporation of 4-(1,3,4-oxadiazol-2-yl)benzoic acid into PROTACs are not prevalent, its structural features suggest significant potential for future applications in this field.

The linker is a critical component of a PROTAC, influencing the molecule's physicochemical properties, cell permeability, and the efficacy of ternary complex formation (PROTAC-target protein-E3 ligase). nih.gov The 1,3,4-oxadiazole (B1194373) ring is a subject of great interest in medicinal chemistry because it can act as a bioisostere for amide and ester groups, which are common functionalities within PROTAC linkers. mdpi.comnih.gov Its rigid, planar structure can provide conformational stability and proper orientation of the two binding ligands. mdpi.com

Future research could explore the use of this compound as a foundational element for PROTAC linkers. The benzoic acid group serves as a convenient attachment point for further chemical modification, allowing for the connection of various E3 ligase ligands, such as those for Cereblon (CRBN) or Von Hippel-Lindau (VHL), which are commonly used in PROTAC design. explorationpub.comnih.gov The stability of the oxadiazole ring to metabolic degradation is another advantageous property for developing robust therapeutic agents. luxembourg-bio.com

Development as Chemical Probes for Investigating Biological Pathways

Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of that target's function within a biological system. The development of derivatives from this compound offers a promising avenue for creating such probes. The core scaffold can be systematically modified to generate a library of compounds for screening against various enzymes and receptors.

The 1,3,4-oxadiazole nucleus is a key feature in many compounds designed to inhibit specific enzymes. For instance, derivatives have been developed as potential inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in bacterial fatty acid biosynthesis, highlighting its potential for creating probes to study bacterial pathways. nih.gov Similarly, the compound's ability to interact with kinases and proteases makes it a valuable starting point for designing probes to investigate signaling cascades involved in cancer and inflammation.

By attaching reporter tags (e.g., fluorescent dyes or biotin) to the this compound scaffold, researchers could create powerful tools for imaging, target identification, and validation. These chemical probes would facilitate a deeper understanding of the roles that specific enzymes and proteins play in disease, accelerating the discovery of new drug targets.

Design and Synthesis of Molecular Hybrids and Dimeric Architectures

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to create compounds with enhanced or novel activities. The this compound scaffold is an excellent building block for creating such complex architectures, including symmetrical and unsymmetrical dimers.

A common synthetic route involves converting the benzoic acid to its corresponding ester and then to a benzohydrazide (B10538). researchgate.net This intermediate can then undergo oxidative cyclization with agents like phosphorus oxychloride to form the 1,3,4-oxadiazole ring. researchgate.netnih.gov By reacting these hydrazide intermediates with dicarboxylic acid esters, dimeric structures can be synthesized. researchgate.net For example, researchers have successfully synthesized dimers using starting materials like dimethyl adipate (B1204190) and dimethyl terephthalate. researchgate.net

These molecular hybrids often exhibit unique properties. For instance, symmetrical 2,5-bis(quinazolinylphenyl)-1,3,4-oxadiazole derivatives have been synthesized that show strong fluorescence, suggesting potential applications in optoelectronics. researchgate.net The synthesis of these complex molecules demonstrates the versatility of the oxadiazole core in creating diverse chemical entities with tailored functions.

Architecture TypeSynthetic PrecursorsKey ReactionPotential ApplicationReference
Symmetrical DimerBenzohydrazide, Dimethyl TerephthalateEster substitution and cyclizationCNS depressant activity researchgate.net
Unsymmetrical Hybrido-Benzoyl benzoic acid, Aromatic aldehydesCyclization of hydrazone derivativesAntibacterial agents nih.gov
Fluorescent HybridQuinazoline boronic acid ester, Diboronic acid ester of 2,5-diphenyl-1,3,4-oxadiazolePalladium-catalyzed Suzuki cross-couplingOptoelectronics researchgate.net

Exploration of Green Chemistry Methodologies for Sustainable Synthesis

Traditional methods for synthesizing 1,3,4-oxadiazole derivatives often involve hazardous reagents like phosphorus oxychloride and lengthy reaction times. nih.gov In response, the development of green chemistry methodologies has become a research priority, aiming to create more sustainable, efficient, and environmentally benign synthetic processes.

Several innovative green techniques have been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives. These methods not only reduce environmental impact but also often improve reaction yields and purity.

Microwave-Assisted Synthesis: This technique significantly reduces reaction times from hours to minutes. nih.govresearchgate.net The direct absorption of microwave energy by reactants leads to faster heating and often results in higher product yields and purity with fewer byproducts. nih.govarkat-usa.org

Ultrasound-Assisted Synthesis: Sonication provides mechanical and thermal energy to the reaction, enhancing reaction rates. An ultrasound-assisted procedure for synthesizing 1,3,4-oxadiazol-2-amines from hydrazides and cyanogen (B1215507) bromide has been shown to be highly efficient, with yields between 81-93%. nih.gov

Solvent-Free and Water-Based Reactions: Eliminating organic solvents is a key principle of green chemistry. Researchers have developed methods for synthesizing 1,3,4-oxadiazoles under solvent-free conditions or by using water as a benign solvent, which simplifies purification and reduces waste. eurekaselect.com

MethodologyKey AdvantagesExample ConditionReference
Conventional HeatingWell-established proceduresRefluxing with POCl₃ for 6-7 hours nih.gov
Microwave IrradiationReduced reaction time (minutes), higher yields, increased purity300W irradiation for 3-4 minutes nih.gov
Ultrasound AssistanceEfficient production, high yields (81-93%)Reaction in ethanol (B145695) with K₂CO₃ under sonication nih.gov
Solvent-Free ReactionEliminates hazardous solvents, simple work-upHeating neat reactants eurekaselect.com

Expanding Therapeutic and Agricultural Applications Beyond Current Scope

Derivatives of 1,3,4-oxadiazole have a well-documented and broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. mdpi.comnih.govresearchgate.net In agriculture, they have been utilized as herbicides, insecticides, and fungicides. mdpi.comresearchgate.net Future research is focused on moving beyond these established roles to develop more specialized and potent agents for unmet needs.

A significant area of expansion is the development of fungicides to combat resistant pathogens. For example, specific 1,3,4-oxadiazole derivatives have been designed and tested against fungal pathogens affecting maize, showing superior efficacy compared to existing commercial fungicides. nih.gov Molecular docking studies suggest these compounds may act by inhibiting succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. nih.gov

In therapeutics, research is expanding into more targeted applications. Derivatives are being investigated as inhibitors of specific enzymes like acetylcholinesterase and urease, which are relevant to Alzheimer's disease and bacterial infections, respectively. researchgate.net Furthermore, the unique optical properties of some 1,3,4-oxadiazole hybrids are being explored for applications in materials science, such as in organic light-emitting diodes (OLEDs), representing a significant expansion beyond the biomedical and agricultural fields. eurekaselect.commdpi.com The structural versatility of the this compound core ensures that it will remain a valuable scaffold for discovering new agents with novel mechanisms of action for a wide array of applications. openmedicinalchemistryjournal.comlongdom.org

Q & A

Q. What are the standard synthetic routes for 4-(1,3,4-oxadiazol-2-yl)benzoic acid and its derivatives?

The synthesis typically involves three key steps:

Acylation : Reacting hydrazides with methyl 4-(chlorocarbonyl)benzoate to form intermediates.

Cyclization : Using POCl₃ to cyclize intermediates into the 1,3,4-oxadiazole ring.

Hydrolysis : Converting the ester group to a carboxylic acid using LiOH in aqueous conditions .
Variants include substituting the oxadiazole ring with groups like furan-2-yl or methylphenyl to modulate reactivity .

Q. How is this compound characterized structurally?

Key methods include:

  • IR spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, NH stretches) .
  • Elemental analysis : For validating molecular composition (e.g., C, H, N percentages) .
  • X-ray crystallography : Resolves bond angles and confirms regiochemistry of the oxadiazole ring .
  • NMR and mass spectrometry : For detailed molecular structure elucidation .

Q. What are the primary research applications of this compound?

The benzoic acid-oxadiazole hybrid is explored for:

  • Antimicrobial agents : Derivatives show activity against bacterial/fungal strains via targeting cell wall synthesis .
  • Anticancer scaffolds : Modifications like sulfamoyl or methylphenyl groups enhance cytotoxicity by interfering with kinase pathways .
  • Enzyme inhibitors : The oxadiazole ring mimics peptide bonds, making it a candidate for sterol 14α-demethylase or protease inhibition .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound derivatives?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .
  • Catalysis : Lewis acids like ZnCl₂ accelerate oxadiazole ring formation .
  • Ultrasonic irradiation : Reduces reaction time and improves purity in green synthesis approaches .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Substituent effects : For example, methyl groups at the 5-position of oxadiazole enhance antimicrobial activity, while bulkier groups reduce solubility and efficacy .
  • Assay standardization : Discrepancies in MIC (minimum inhibitory concentration) values may arise from variations in bacterial strains or incubation conditions .
  • Dose-response profiling : IC₅₀ values should be validated across multiple cell lines to confirm selectivity .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Molecular docking : Predicts binding affinities to targets like CYP51 (sterol demethylase) using software such as AutoDock .
  • DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends in substituent-modified derivatives .

Q. How does crystallographic data inform the design of novel derivatives?

X-ray structures reveal:

  • Planarity of the oxadiazole ring : Critical for π-π stacking interactions in enzyme binding pockets .
  • Hydrogen-bonding motifs : The carboxylic acid group forms stable interactions with catalytic residues, guiding the design of bioisosteres like tetrazoles .

Q. What strategies address solubility limitations in biological assays?

  • Prodrug approaches : Convert the carboxylic acid to esters (e.g., methyl or ethyl esters) for improved membrane permeability .
  • Salt formation : Sodium or potassium salts enhance aqueous solubility for in vitro testing .

Methodological Recommendations

  • Synthetic reproducibility : Always confirm intermediate purity via TLC before proceeding to cyclization .
  • Biological assays : Include positive controls (e.g., fluconazole for antifungal tests) to benchmark activity .
  • Computational validation : Cross-verify docking results with mutagenesis studies to confirm binding hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.